Cas no 2138200-68-5 (1-azido-4-fluoro-2,3-dihydro-1H-indene)
1-azido-4-fluoro-2,3-dihydro-1H-indene Chemical and Physical Properties
Names and Identifiers
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- 2138200-68-5
- EN300-719004
- 1-azido-4-fluoro-2,3-dihydro-1H-indene
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- Inchi: 1S/C9H8FN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2
- InChI Key: FFUPXJHXTLWXBI-UHFFFAOYSA-N
- SMILES: FC1=CC=CC2=C1CCC2N=[N+]=[N-]
Computed Properties
- Exact Mass: 177.07022543g/mol
- Monoisotopic Mass: 177.07022543g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 14.4Ų
1-azido-4-fluoro-2,3-dihydro-1H-indene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-719004-1.0g |
1-azido-4-fluoro-2,3-dihydro-1H-indene |
2138200-68-5 | 1g |
$0.0 | 2023-06-07 |
1-azido-4-fluoro-2,3-dihydro-1H-indene Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 1-azido-4-fluoro-2,3-dihydro-1H-indene
Introduction to 1-Azido-4-Fluoro-2,3-Dihydro-1H-Indene (CAS No. 2138200-68-5)
1-Azido-4-fluoro-2,3-dihydro-1H-indene (CAS No. 2138200-68-5) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, including a fluoro-substituted indene ring and an azide functional group, which make it an attractive candidate for various applications.
The fluoro-substitution on the indene ring imparts unique electronic and steric properties to the molecule, enhancing its reactivity and stability. The azide functional group is particularly noteworthy due to its utility in click chemistry reactions, which have become a cornerstone in the synthesis of complex molecules and materials. These properties make 1-azido-4-fluoro-2,3-dihydro-1H-indene a valuable intermediate in the development of pharmaceuticals, polymers, and other advanced materials.
Recent research has highlighted the potential of 1-azido-4-fluoro-2,3-dihydro-1H-indene in various applications. In medicinal chemistry, this compound has been explored as a building block for the synthesis of novel drugs targeting specific biological pathways. For instance, studies have shown that derivatives of 1-azido-4-fluoro-2,3-dihydro-1H-indene can exhibit potent anti-cancer and anti-inflammatory activities. The azide group can be readily converted into other functional groups through copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions, enabling the rapid synthesis of diverse molecular libraries for high-throughput screening.
In the field of materials science, 1-azido-4-fluoro-2,3-dihydro-1H-indene has been utilized as a monomer for the preparation of functional polymers with tailored properties. The fluoro-substitution can enhance the hydrophobicity and thermal stability of these polymers, making them suitable for applications in coatings, adhesives, and electronic devices. Additionally, the azide group can be used to introduce cross-linking or conjugation with other functional groups, further expanding the range of potential applications.
The synthesis of 1-azido-4-fluoro-2,3-dihydro-1H-indene typically involves a multi-step process that begins with the preparation of 4-fluoroindanone. This intermediate is then subjected to azidation using reagents such as sodium azide or trimethylsilyl azide (TMSN3). The resulting azide can be further modified through various chemical transformations to access a wide range of derivatives. Recent advancements in green chemistry have led to more environmentally friendly and efficient synthetic methods for this compound, reducing waste and improving yield.
The safety and handling of 1-azido-4-fluoro-2,3-dihydro-1H-indene are important considerations in both research and industrial settings. While the compound itself is not classified as hazardous under standard regulations, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) and following established guidelines for handling organic azides.
In conclusion, 1-Azido-4-fluoro-2,3-dihydro-1H-indene (CAS No. 2138200-68-5) is a promising compound with a wide range of applications in chemical synthesis, medicinal chemistry, and materials science. Its unique structural features and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in the development of innovative solutions across multiple fields.
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